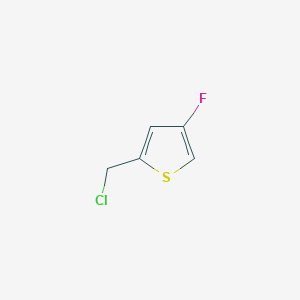
1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde is a deuterated derivative of cyclopentane-1-carbaldehyde. Deuterium, a stable isotope of hydrogen, replaces nine hydrogen atoms in the cyclopentane ring, resulting in a compound with unique physical and chemical properties. This compound is of interest in various fields of scientific research due to its isotopic labeling, which can be useful in mechanistic studies and tracing experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde typically involves the deuteration of cyclopentane-1-carbaldehyde. This can be achieved through several methods:
Catalytic Exchange: Using a deuterium gas (D₂) atmosphere in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents like deuterated lithium aluminum hydride (LiAlD₄) in reduction reactions to introduce deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes or the use of deuterated solvents and reagents in controlled environments to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions where deuterium atoms can be replaced by halogens using reagents like bromine (Br₂) or chlorine (Cl₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Br₂ in carbon tetrachloride (CCl₄) or Cl₂ in chloroform (CHCl₃).
Major Products:
Oxidation: 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carboxylic acid.
Reduction: 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentanol.
Substitution: 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-bromide or 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-chloride.
Wissenschaftliche Forschungsanwendungen
1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of deuterated drugs.
Industry: Applied in the development of deuterated materials with enhanced stability and performance in various industrial processes.
Wirkmechanismus
The mechanism by which 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde exerts its effects involves the incorporation of deuterium atoms, which can alter the kinetic isotope effects in chemical reactions. This can lead to changes in reaction rates and pathways, providing valuable insights into the mechanisms of various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Vergleich Mit ähnlichen Verbindungen
Cyclopentane-1-carbaldehyde: The non-deuterated analog of 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde.
1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentanol: The deuterated alcohol derivative.
1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carboxylic acid: The deuterated carboxylic acid derivative.
Uniqueness: this compound is unique due to its high degree of deuteration, which provides distinct advantages in isotopic labeling studies. The presence of multiple deuterium atoms can significantly influence the physical and chemical properties of the compound, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C6H10O |
|---|---|
Molekulargewicht |
107.20 g/mol |
IUPAC-Name |
1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2,6D |
InChI-Schlüssel |
VELDYOPRLMJFIK-VSGYDDGBSA-N |
Isomerische SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])C=O)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1CCC(C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


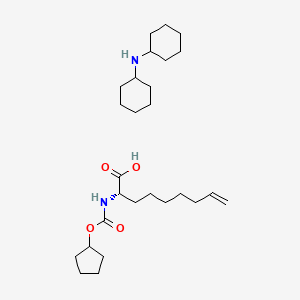
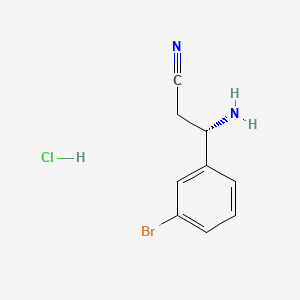
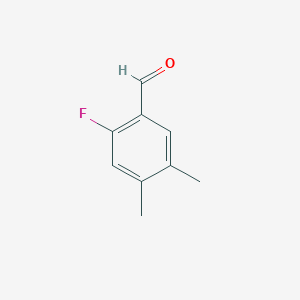

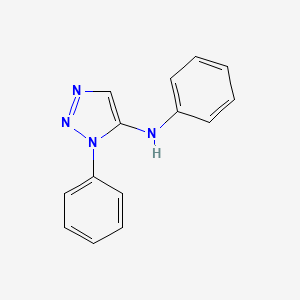

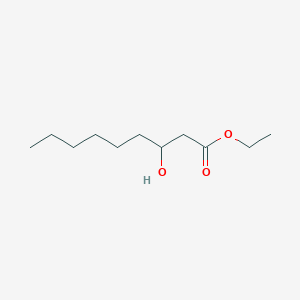
![2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)
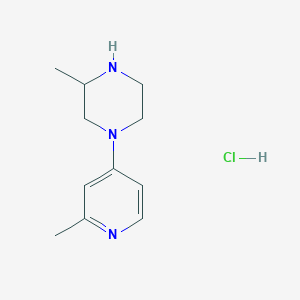

![Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate](/img/structure/B14025744.png)

